

Physicochemical Properties of Rosuvastatin Zinc: An In-depth Technical Guide

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Compound of Interest

Compound Name: Rosuvastatin Zinc

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Rosuvastatin Zinc** salt, a key active pharmaceutical ingredient (API). The information presented herein is intended to support research, development, and formulation activities by providing detailed data and methodologies.

General Characteristics

Rosuvastatin Zinc is the zinc salt of Rosuvastatin, a competitive inhibitor of HMG-CoA reductase used in the treatment of dyslipidemia. The salt form exists as a 2:1 complex of Rosuvastatin to a zinc cation. It can be prepared by reacting Rosuvastatin with a suitable zinc salt, such as zinc acetate, zinc sulfate, or zinc chloride, in an appropriate solvent.^{[1][2]} The resulting salt can be isolated as either an anhydrous or hydrated form, depending on the solvent system used during its preparation.^{[1][2]} Organic solvents typically yield the anhydrous form, while aqueous solvents produce the hydrated form.^{[1][2]}

Physical Properties

The physical state and thermal behavior of **Rosuvastatin Zinc** are critical parameters influencing its handling, formulation, and stability.

Physical Appearance

Rosuvastatin Zinc is generally described as a white to off-white powder.

Melting Point

The melting behavior of **Rosuvastatin Zinc** is dependent on its polymorphic form. The amorphous form does not exhibit a sharp melting point but rather melts over a wide temperature range, starting at approximately 136-138°C.[1][2][3]

Table 1: Melting Point Data for Amorphous **Rosuvastatin Zinc**

Property	Value	Reference
Melting Start Temperature	136 - 138 °C	[1][2][3]

Polymorphism

Rosuvastatin Zinc has been identified in both amorphous and crystalline forms.[2][3] The amorphous form is commonly produced, but a crystalline variant, designated as Form I, has also been developed.[3] The polymorphic form can significantly impact the material's physicochemical properties, including hygroscopicity and stability.[3]

Hygroscopicity

A significant advantage of the crystalline Form I of **Rosuvastatin Zinc** is its lower hygroscopicity compared to the amorphous form.[3] This property is crucial for ensuring the stability and simplifying the manufacturing of pharmaceutical formulations.[3]

Table 2: Hygroscopicity Data for **Rosuvastatin Zinc**

Polymorphic Form	Water Absorption (% by weight)	Reference
Amorphous	1.88%	[3]
Crystalline Form I	Significantly less than amorphous form	[3]

Spectroscopic Properties

Spectroscopic data is fundamental for the identification and characterization of **Rosuvastatin Zinc**.

Infrared (IR) Spectroscopy

The IR spectrum of **Rosuvastatin Zinc** shows characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for **Rosuvastatin Zinc** (KBr)

Wavenumber (cm ⁻¹)	Assignment	Reference
3423	O-H stretching	[1][2]
1546	C=O stretching (carboxylate)	[1][2]
1381	S=O stretching (sulfonamide)	[1][2]
1156	S=O stretching (sulfonamide)	[1][2]

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

The ¹H-NMR spectrum provides detailed information about the chemical structure of **Rosuvastatin Zinc**.

Table 4: ¹H-NMR Chemical Shifts for **Rosuvastatin Zinc** (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity & Coupling Constant (J, Hz)	Assignment	Reference
7.72	dd, J=5.9, 7.7	Aromatic protons	[1][2]
7.27	t, J=8.5	Aromatic protons	[1][2]
6.52	d, J=15.9	Vinylic proton	[1][2]
5.54	dd, J=5.1, 15.9	Vinylic proton	[1][2]
4.94	b	OH protons	[1][2]
4.21	m	CH-OH	[1][2]
3.84	m	CH-OH	[1][2]
3.55	s	N-CH ₃	[1][2]
3.46	s	S-CH ₃	[1][2]
3.40	m	CH-isopropyl	[1][2]
2.26	d, J=13.7	CH ₂	[1][2]
2.16	dd, J=7.7, 14.5	CH ₂	[1][2]
1.52	m	CH ₂	[1][2]
1.38	m	CH ₂	[1][2]
1.22	d, J=6.4	Isopropyl CH ₃	[1][2]

Physicochemical Parameters

Solubility

Quantitative solubility data for **Rosuvastatin Zinc** in various solvents is not extensively published. However, its synthesis from Rosuvastatin acid suggests solubility in organic solvents like methanol, ethanol, and ethyl acetate.[1][2] For reference, the solubility of the more common Rosuvastatin Calcium salt has been reported in various solvents.

Table 5: Solubility of Rosuvastatin Calcium in Various Solvents at Different Temperatures

Solvent	Temperature (K)	Molar Fraction Solubility ($\times 10^{-4}$)	Reference
Water	318.15	0.14	[4]
Ethanol	318.15	6.81	[4]
1-Butanol	318.15	8.20	[4]
2-Butanol	318.15	1.08	[4]
Ethylene Glycol	318.15	5.03	[4]
Isopropyl Alcohol	318.15	5.66	[4]
Propylene Glycol	318.15	189.00	[4]

Stability

Rosuvastatin Zinc is reported to be stable towards heat and light, which is advantageous for pharmaceutical processing and formulation.[1] Stability studies have shown that it remains stable under long-term storage conditions (e.g., 18 months at 25°C/60% RH). Forced degradation studies indicate that Rosuvastatin is susceptible to degradation under acidic, oxidative, and photolytic conditions, while being relatively stable under neutral and basic conditions.

Experimental Protocols

Detailed methodologies for the characterization of **Rosuvastatin Zinc** are crucial for reproducible results.

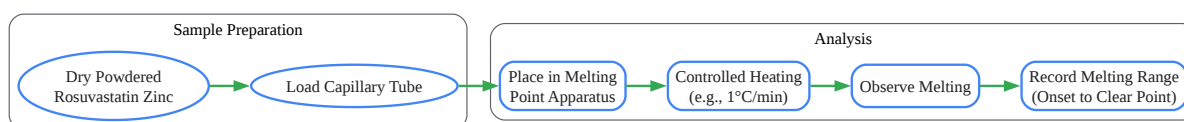
Melting Point Determination (Capillary Method)

Objective: To determine the melting range of **Rosuvastatin Zinc** powder.

Methodology:

- Sample Preparation: Ensure the **Rosuvastatin Zinc** sample is completely dry and finely powdered.

- **Capillary Loading:** Introduce a small amount of the powdered sample into a capillary tube (e.g., 0.8-1.2 mm internal diameter) and pack it down to a height of 2.5-3.5 mm.
- **Instrumentation:** Place the loaded capillary into a calibrated melting point apparatus.
- **Heating:** Heat the sample at a controlled rate (e.g., 1 °C/minute) when approaching the expected melting temperature.
- **Observation:** Record the temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.



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Workflow for Melting Point Determination.

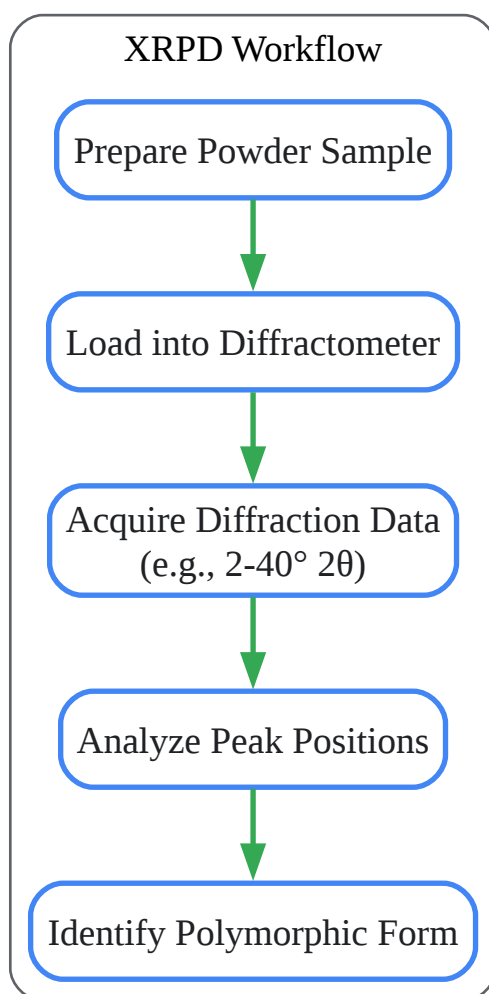
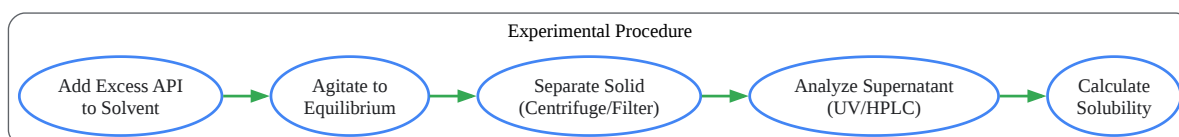
Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **Rosuvastatin Zinc** in a specific solvent.

Methodology:

- **Preparation:** Add an excess amount of **Rosuvastatin Zinc** to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed flask.
- **Equilibration:** Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Separation:** Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the solute).

- Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of **Rosuvastatin Zinc** using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
- Calculation: Calculate the solubility from the measured concentration.



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